Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Vue d'ensemble

Description

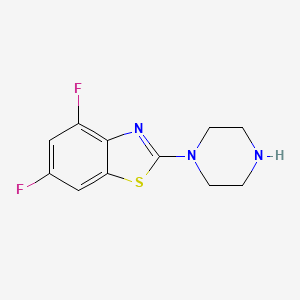

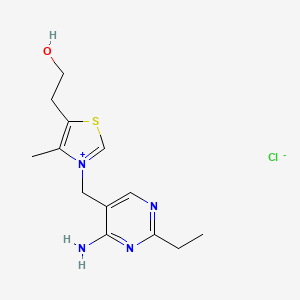

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is an organic chemical compound primarily used in organic synthesis. It is also known as 2,2-Dimethyl-3-(p-tolyl)propanoic acid methyl ester or MDP. The compound contains a total of 33 atoms; 18 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate contains a total of 33 bonds; 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Applications De Recherche Scientifique

Application 1: O-Methylation of Catechol

- Summary of Application : The O-methylation of catechol is an effective method for the industrial production of guaiacol, which is used as an important chemical .

- Methods of Application : The O-methylation of catechol with dimethyl carbonate was investigated over aluminophosphate (APO) catalysts, using a continuous-flow system to produce guaiacol . APO catalysts were synthesized with varying P/Al molar ratios and calcination temperatures to study their effects on catalytic performance for the reaction .

- Results or Outcomes : The APO (P/Al = 0.7) exhibited the highest catalytic activity and excellent stability, due to the suitable medium acid-base pairs .

Application 2: Removal of Methyl tert-butyl Ether

- Summary of Application : The development of technology for methyl tert-butyl ether removal has become a priority due to its persistent pollution and potential toxicity .

- Methods of Application : Adsorption and oxidation combined processes are used to remove methyl tert-butyl ether . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .

- Results or Outcomes : Studies show that SiO2/Al2O3 is a key factor for the removal of MTBE on zeolite .

Application 3: Synthesis of Tolyl-Substituted Siloles

- Summary of Application : The synthesis of tolyl-substituted siloles, which are silicon-containing substituted cyclopentadienes, has been explored due to their unusual electronic structures and resulting photophysical properties .

- Methods of Application : The syntheses, spectroscopic characteristics, and electrochemical behavior of 1,1-dimethyl-2,5-diphenyl-3,4-bis (p-methylphenyl)silole and 1,1-dimethyl-2,3,4,5-tetra (p-methylphenyl)silole are reported . These compounds are weakly luminescent in dilute fluid solution but exhibit dramatic aggregation-induced emission (AIE) .

- Results or Outcomes : Substitution of the weakly electron-donating p-methyl groups on the peripheral aryl groups at the 2- and 5-positions of the silole ring results in slight red shifts in absorption and emission maxima, slight enhancement of luminescence quantum yields, slightly longer luminescence lifetimes, and more anodic oxidation potentials .

Application 4: Alcohols, Acids, and Esters

- Summary of Application : Alcohols, acids, and esters are important organic compounds with a wide range of applications .

- Methods of Application : Alcohols can be considered derivatives of water (H2O; also written as HOH). Like the H–O–H bond in water, the R–O–H bond is bent, and alcohol molecules are polar . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

- Results or Outcomes : Hydrogen bonding greatly increases the boiling points of alcohols compared to hydrocarbons of comparable molar mass .

Application 5: Chemical Sensors

- Summary of Application : Siloles and silole-containing polymers have been shown to have high electron affinities and electron mobilities . They have been used in the development of chemical sensors .

- Methods of Application : The unusual optical and electronic properties of siloles, including the presence of a broad absorbance band typically centered near 360 nm, make them suitable for use in chemical sensors .

- Results or Outcomes : Many examples of the applications of siloles in chemical sensors have been described .

Application 6: Organic Field-Effect Transistors (OFETs)

- Summary of Application : Siloles and silole-containing polymers have been used in the development of organic field-effect transistors (OFETs) .

- Methods of Application : The high electron affinities and electron mobilities of siloles make them suitable for use in OFETs .

- Results or Outcomes : Many examples of the applications of siloles in OFETs have been described .

Propriétés

IUPAC Name |

methyl 2,2-dimethyl-3-(2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-13(2,3)12(14)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRNIPBQGSRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101213041 | |

| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate | |

CAS RN |

1363210-14-3 | |

| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)

![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)

![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)